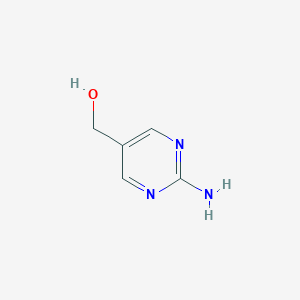

(2-Aminopyrimidin-5-yl)methanol

Overview

Description

"(2-Aminopyrimidin-5-yl)methanol" is a chemical compound with potential applications in various fields of chemistry, including catalysis and material science. It has been subject to studies concerning its synthesis, molecular structure, and properties.

Synthesis Analysis

The synthesis of related 2-aminopyrimidine derivatives often involves reactions with silicomolybdenate/silicotungstate, leading to compounds with significant catalytic activities and environmental protection implications (Chen et al., 2015). Furthermore, electrochemical methods have been utilized to synthesize novel adducts of 2-aminopyridine and methanol in metal chelates, showcasing the versatility of related compounds in coordination chemistry (Garnovskii et al., 2003).

Molecular Structure Analysis

The molecular structure of compounds related to "(2-Aminopyrimidin-5-yl)methanol" often features complex supramolecular arrangements. For example, organic–inorganic hybrids based on 2-aminopyrimidine have been reported to exhibit two-dimensional supramolecular networks and three-dimensional structures with pore structures, highlighting the structural diversity and potential for material science applications (Chen et al., 2015).

Chemical Reactions and Properties

2-Aminopyrimidine derivatives participate in various chemical reactions, leading to the formation of imidazoles, imidazolones, and other heterocyclic compounds through oxidative transformations. Such reactions underline the reactivity and utility of the aminopyrimidine moiety in synthetic chemistry (Matsuura et al., 1993).

Scientific Research Applications

Synthesis and Transformation

(2-Aminopyrimidin-5-yl)methanol and its derivatives are utilized in the synthesis and transformation of various chemical compounds. For instance, they are involved in the synthesis of imidazoles through oxidative transformation. The study by Matsuura et al. (1993) highlights the transformation of 5-aminopyrimidin-4(3H)-ones into 2-alkoxy-1H-imidazoles using oxidative metal salts in alkyl alcohols. This process is essential in organic synthesis and the production of various pharmaceuticals (Matsuura et al., 1993).

Magnetic Properties and Complex Formation

The compound also plays a crucial role in the study of magnetic properties and the formation of complexes. Osanai et al. (2005) investigated a copper(II) complex containing 4-aminopyrimidine and methoxide bridges, revealing significant antiferromagnetic interaction. This research provides valuable insights into the magnetic properties of materials, which can be beneficial in various technological applications, such as data storage and magnetic sensors (Osanai et al., 2005).

Catalytic Applications

The compound is also significant in catalytic applications, as seen in the work of Chen et al. (2015). They synthesized organic–inorganic hybrids that showed promising results in the catalytic oxidation of methanol. This application is crucial for environmental protection and industrial processes, highlighting the compound's role in catalysis and pollution control (Chen et al., 2015).

Supramolecular Construction

Furthermore, (2-Aminopyrimidin-5-yl)methanol derivatives are key in constructing supramolecular structures, as shown by Balaban et al. (2003). They demonstrated the potential of the 2-aminopyrimidin-5-yl ligand in building supramolecular porphyrin arrays with broad absorption bands, essential for efficient light-harvesting. This research is particularly relevant in the development of solar energy and photonic devices (Balaban et al., 2003).

Safety and Hazards

The safety information available indicates that “(2-Aminopyrimidin-5-yl)methanol” has the GHS07 pictogram with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The future directions for “(2-Aminopyrimidin-5-yl)methanol” and its derivatives could involve further exploration of their antitrypanosomal and antiplasmodial activities . As some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity , there is potential for these compounds in the development of new therapies for these diseases.

Mechanism of Action

Target of Action

2-aminopyrimidine derivatives have been reported to exhibit antitrypanosomal and antiplasmodial activities . These activities suggest that the compound may target organisms causing sleeping sickness (Trypanosoma brucei rhodesiense) and malaria (Plasmodium falciparum NF54) .

Mode of Action

It is known that 2-aminopyrimidine derivatives can interact with their targets, leading to antitrypanosomal and antiplasmodial effects

Biochemical Pathways

Given its antitrypanosomal and antiplasmodial activities, it can be inferred that the compound may interfere with the life cycle of trypanosoma brucei rhodesiense and plasmodium falciparum nf54 . The downstream effects of these interactions on other biochemical pathways require further investigation.

Pharmacokinetics

It is known that the compound has a molecular weight of 12513 , which may influence its bioavailability

Result of Action

Some 2-aminopyrimidine derivatives have shown good antitrypanosomal activity and excellent antiplasmodial activity

Action Environment

It is known that the compound is stored at room temperature , suggesting that it is stable under normal environmental conditions

properties

IUPAC Name |

(2-aminopyrimidin-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c6-5-7-1-4(3-9)2-8-5/h1-2,9H,3H2,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUGGQZDIPXLGQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50616357 | |

| Record name | (2-Aminopyrimidin-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50616357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Aminopyrimidin-5-yl)methanol | |

CAS RN |

120747-85-5 | |

| Record name | 2-Amino-5-pyrimidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120747-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Aminopyrimidin-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50616357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-aminopyrimidin-5-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid](/img/structure/B50180.png)

![3-[(2-Carboxyethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B50196.png)